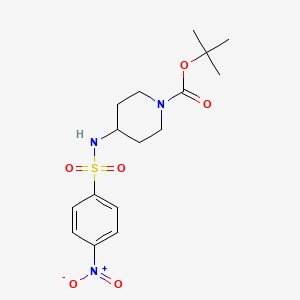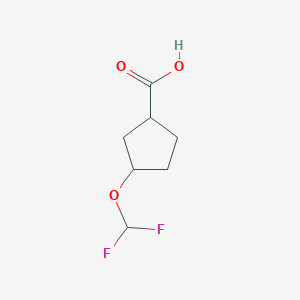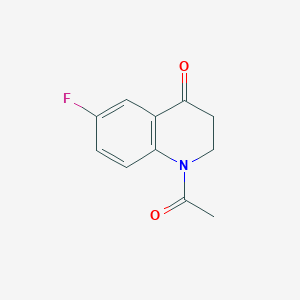![molecular formula C16H15N3OS2 B3013966 2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide CAS No. 878696-58-3](/img/structure/B3013966.png)
2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide" is a chemical entity that appears to be structurally related to various thieno[2,3-d]pyrimidin-4-yl derivatives, which have been studied for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the related compounds exhibit interesting properties such as antiproliferative activity against cancer cell lines and potential herbicidal activity .
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including condensation reactions, chlorination, and further functionalization. For instance, the synthesis of a similar compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was achieved by condensing 3-methoxybenzoic acid with an ethane-1,2-diamine derivative that was previously chlorinated . This suggests that the synthesis of "this compound" might also involve a multi-step synthetic route, possibly starting from a methylthiophene derivative, followed by the introduction of the pyrimidinyl moiety and subsequent attachment of the acetamide group.
Molecular Structure Analysis
The molecular structures of related compounds have been analyzed using X-ray crystallography and density functional theory (DFT). The crystal structures often reveal a folded conformation around the methylene carbon atom of the thioacetamide bridge, with the pyrimidine ring inclined at a significant angle to the benzene ring . This information could be indicative of the conformational preferences of the "this compound" molecule, which may also exhibit a folded structure due to the presence of similar functional groups.
Chemical Reactions Analysis
The related compounds have been used as building blocks in the synthesis of more complex molecules. For example, N-aryl-2-chloroacetamides serve as electrophilic components in the formation of fused thiazolo[3,2-a]pyrimidinones, indicating that the chloroacetamide moiety is reactive and can participate in further chemical transformations . This suggests that "this compound" could also be used as a precursor for the synthesis of other heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often characterized by their crystallography, spectroscopy, and computational studies. The related compounds' crystal structures provide insight into their solid-state conformations and intermolecular interactions, which can influence their physical properties . The chemical properties, such as reactivity and stability, can be inferred from their molecular structure and the nature of their substituents. For instance, the presence of electron-withdrawing or electron-donating groups can significantly affect the compound's reactivity profile .
Scientific Research Applications
Crystal Structure Analysis :
- Study 1 : The crystal structures of similar compounds, focusing on their conformation and intramolecular interactions, were analyzed. These studies provide valuable insights into the molecular geometry and bonding characteristics of such compounds (Subasri et al., 2016).
Antimicrobial Applications :
- Study 2 : Research into the synthesis of pyrimidinone and oxazinone derivatives, including those fused with thiophene rings, has shown potential in developing antimicrobial agents. This research highlights the potential use of such compounds in combating bacterial and fungal infections (Hossan et al., 2012).
Antitumor and Anticancer Properties :
- Study 3 : Compounds with a thieno[2,3-d]pyrimidine structure have been investigated for their role as dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating their potential as antitumor agents. These findings are significant for cancer research, particularly in the development of new chemotherapy drugs (Gangjee et al., 2009).
- Study 4 : Further research into thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has also demonstrated potent anticancer activities against various human cancer cell lines, suggesting a broad spectrum of application in cancer treatment (Hafez & El-Gazzar, 2017).
Synthesis and Characterization :
- Study 5-20 : Numerous studies have focused on the synthesis and characterization of thieno[2,3-d]pyrimidine derivatives and related compounds. These studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science.
properties
IUPAC Name |
N-(2-methylphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c1-10-5-3-4-6-13(10)19-14(20)8-21-15-12-7-11(2)22-16(12)18-9-17-15/h3-7,9H,8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTYJHYJLXGABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-methoxy-5-(pyridin-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3013888.png)
![4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3013890.png)
![Methyl 5-methyl-4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B3013891.png)
![2-(2,6-dimethylphenyl)-4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3013894.png)
![Ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate](/img/structure/B3013895.png)


![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B3013900.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide](/img/structure/B3013905.png)
